9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione
Overview
Description
"9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione" is a synthetic steroid related to potent inducers of hepatic microsomal enzymes and anti-inflammatory agents. It has a complex structure involving several functional groups and stereochemistry elements.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including halogenation, epoxidation, and fluorination. For example, Toscano et al. (1977) describe the synthesis of similar compounds with anti-inflammatory properties by introducing a halogen atom and manipulating functional groups (Toscano et al., 1977). Furthermore, Andryushina et al. (2018) developed an efficient synthesis method for key intermediates in the synthesis of fluorinated corticosteroids (Andryushina et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied, for instance, Valente et al. (1997) determined the structure of a related steroid at 294 K using crystallographic methods (Valente et al., 1997). These structures show hydrogen bonding and specific packing patterns.
Chemical Reactions and Properties
The chemical reactions and properties of fluorosteroids like this compound have been explored. Ryzhkova et al. (1980) discussed the microbiological hydroxylation of a key product in the synthesis of similar compounds, indicating the role of microbial processes in their synthesis (Ryzhkova et al., 1980).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and molecular packing, are crucial for understanding their behavior and interactions. The crystal and molecular structure of related steroids have been studied, as shown by Terzis et al. (1975), who investigated the structure of a potent glucocorticoid (Terzis et al., 1975).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. The synthesis and pharmacological evaluations of steroidal anti-inflammatory antedrugs by Park et al. (2006) show how the chemical structure affects their pharmacological activities and systemic effects (Park et al., 2006).
Scientific Research Applications
Metabolic Fate in Laboratory Animals
A study by Gordon and Morrison (1978) explored the metabolic fate of 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione in various animals, including rabbits, dogs, monkeys, and rats. The research found that the major metabolites were identified as C-21 carboxylic acids and 6beta hydroxy derivatives. This study provides insights into the metabolism of this compound in different species (Gordon & Morrison, 1978).
Synthesis and Characterization
Kraan et al. (1993) conducted research on the synthesis and characterization of various hydroxylated derivatives of corticosteroids. The study's findings are crucial for understanding the chemical properties and potential applications of these compounds in scientific research (Kraan et al., 1993).
Topical Anti-inflammatory Properties
Research by Toscano et al. (1977) investigated the synthesis and topical anti-inflammatory properties of various derivatives, including 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione. The study highlighted the compound's potential in developing anti-inflammatory agents (Toscano et al., 1977).
Glucocorticoid Receptor Interaction
El Masry et al. (1977) synthesized alkylating glucocorticoids to study their interaction with glucocorticoid receptors. This research provides valuable insights into the biological actions of steroids like 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione (El Masry et al., 1977).
Determination in Bovine Liver
Iglesias et al. (1999) developed a method for determining dexamethasone (a derivative of the compound) in bovine liver. This study is significant for understanding the distribution and concentration of such compounds in animal tissues (Iglesias et al., 1999).
Pharmacological Profile
Inoue et al. (2010) examined the pharmacological profile of a novel anti-inflammatory corticosteroid related to 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione. This research contributes to our understanding of the compound's therapeutic potential, particularly in treating allergic rhinitis (Inoue et al., 2010).
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQMCLQCSKJNC-OBYCQNJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168330 | |
Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
CAS RN |
337-02-0 | |
Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretriamcinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydrotriamcinolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21913 | |
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Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PRETRIAMCINOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549QHA3WRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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